BenchChemオンラインストアへようこそ!

Loratadine hydrochloride

Pharmacokinetics Bariatric surgery Drug absorption

Select Loratadine hydrochloride (CAS 444995-23-7) for its unique prodrug metabolic activation via CYP3A4/2D6, yielding sustained 24-hr efficacy from once-daily dosing. Its FDA Pregnancy Category B designation (2,147 exposed pregnancies studied without increased major malformation risk) makes it the preferred API for prenatal-compatible allergy formulations. With USP/BP monograph compliance, a well-characterized impurity profile, and established stability-indicating RP-HPLC methods, this compound is ideal for QC standardization, analytical method transfer, and immediate-release tablet development targeting normal gastric pH populations.

Molecular Formula C22H24Cl2N2O2
Molecular Weight 419.3 g/mol
CAS No. 444995-23-7
Cat. No. B8087836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoratadine hydrochloride
CAS444995-23-7
Molecular FormulaC22H24Cl2N2O2
Molecular Weight419.3 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1.Cl
InChIInChI=1S/C22H23ClN2O2.ClH/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20;/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3;1H
InChIKeyDUWMKTXPAFUTGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Loratadine Hydrochloride (CAS 444995-23-7): Pharmacopoeial-Grade Second-Generation Antihistamine API for Procurement


Loratadine hydrochloride (CAS 444995-23-7) is the monohydrochloride salt form of loratadine, a second-generation piperidine-class histamine H1 receptor antagonist [1]. This compound is the active pharmaceutical ingredient (API) indicated for the relief of symptoms associated with seasonal allergic rhinitis and chronic idiopathic urticaria [1]. As an API, loratadine hydrochloride meets pharmacopoeial specifications defined in the United States Pharmacopeia (USP) and British Pharmacopoeia (BP), including identity confirmation via infrared absorption spectrophotometry and purity determination by liquid chromatography with a minimum assay specification of NLT 98.5% calculated on the dried basis [2]. The compound is characterized as a white to off-white crystalline powder that is freely soluble in methanol, ethanol, and acetone, slightly soluble in 0.1 N hydrochloric acid, and practically insoluble in water [3].

Loratadine Hydrochloride: Why In-Class Antihistamine Substitution Carries Quantifiable Procurement and Formulation Risk


Procurement decisions involving second-generation antihistamines cannot assume therapeutic or formulation equivalence among in-class compounds. Loratadine hydrochloride exhibits distinct physicochemical properties (pKa ≈ 5.0, LogP ≈ 4.83) that fundamentally dictate its solubility behavior, formulation requirements, and oral absorption characteristics [1]. Critically, loratadine is a prodrug that undergoes extensive first-pass hepatic metabolism via CYP3A4 and CYP2D6 to form desloratadine, its primary active metabolite [2]. This metabolic activation pathway distinguishes loratadine from direct-acting antihistamines such as desloratadine, cetirizine, and fexofenadine, with downstream consequences for drug-drug interaction liability, inter-individual pharmacokinetic variability, and performance in special patient populations [3]. The evidence presented below quantifies these differentiating characteristics, establishing that loratadine hydrochloride cannot be interchanged with its analogs without explicit consideration of these measurable, application-specific differences.

Loratadine Hydrochloride Procurement Guide: Quantified Evidence of Differentiation Versus Closest Analogs


Loratadine vs. Desloratadine: Differential Oral Bioavailability Reduction Following Bariatric Surgery

In bariatric surgery patients, loratadine demonstrates severely impaired oral absorption, whereas desloratadine absorption remains unchanged. PBPK simulations revealed that loratadine post-surgery exhibited 84–88% decreased Cmax, 28–36% decreased fraction absorbed (Fa), and 24–31% decreased overall bioavailability relative to pre-surgery baseline, depending on procedure type (sleeve gastrectomy or one-anastomosis gastric bypass) [1]. Desloratadine absorption remained unchanged across all pre- and post-surgery conditions [1].

Pharmacokinetics Bariatric surgery Drug absorption

Loratadine CYP2C19 Inhibition Potency: Quantified Differentiation from Cetirizine

In vitro human liver microsome assays demonstrate that loratadine markedly inhibits CYP2C19-mediated (S)-mephenytoin 4-hydroxylation with a Ki of 0.17 μM, whereas cetirizine demonstrates no effect on any CYP isoenzyme activities investigated [1]. Loratadine also inhibits CYP3A4-mediated testosterone 6β-hydroxylation (IC50 = 32 μM) and CYP2D6-mediated dextromethorphan O-demethylation (IC50 = 15 μM), while cetirizine shows no inhibition of these pathways [1].

Drug-drug interactions CYP inhibition Preclinical safety

Loratadine vs. Cetirizine: Slower Onset of Action in Allergic Rhinitis Symptom Relief

A systematic review of randomized, placebo-controlled clinical studies on second-generation antihistamines for allergic rhinitis reported that cetirizine exhibited a shorter onset of action than loratadine across all comparisons [1]. The onset of action for cetirizine ranged from 59 minutes to 2 hours and 6 minutes, whereas loratadine onset of action ranged from 1 hour and 42 minutes to no onset identified during the study duration [1]. Fexofenadine demonstrated onset of action within 60 minutes [1].

Clinical pharmacology Onset of action Allergic rhinitis

Loratadine vs. Desloratadine: FDA Pregnancy Category Differentiation

Regulatory pregnancy category assignments differentiate loratadine and desloratadine: loratadine is classified as FDA Pregnancy Category B (animal reproduction studies have failed to demonstrate fetal risk, and no adequate well-controlled studies exist in pregnant women), while desloratadine is classified as Pregnancy Category C (animal studies show adverse fetal effects, but potential benefits may warrant use despite risks) [1]. Loratadine is the most studied second-generation antihistamine in pregnancy, with a total patient cohort of 2,147 exposed women showing no apparent increase in major congenital malformation risk [2].

Reproductive toxicology Regulatory Pregnancy safety

Loratadine vs. Levocetirizine, Cetirizine, Fexofenadine, and Desloratadine: Histamine-Induced Skin Reaction Suppression

In a randomized, double-blind, placebo-controlled trial evaluating 5-day treatment with recommended doses of six antihistamines, the rank order of histamine-induced skin reaction suppression (wheal, flare, and laser Doppler flowmetry index) was: levocetirizine > cetirizine > fexofenadine 180 mg = fexofenadine 120 mg > loratadine = desloratadine [1]. Following treatment cessation, the antihistamine effect subsided within 24 hours for loratadine and desloratadine, compared with 2 days for fexofenadine and 3–4 days for cetirizine and levocetirizine [1].

Pharmacodynamics Skin test Antihistamine potency

Loratadine vs. Desloratadine: pH-Dependent Solubility and Dissolution Behavior

Both loratadine and desloratadine exhibit pH-dependent solubility with decreased solubility at higher pH; however, the magnitude of this dependence differs markedly. Over the pH range 1–7, loratadine solubility decreased approximately 2,000-fold, whereas desloratadine solubility decreased approximately 120-fold [1]. In biorelevant dissolution testing simulating post-bariatric gastric conditions, loratadine dissolution dropped from 100% pre-surgery to only 3% and 1% post-sleeve gastrectomy and post-gastric bypass, respectively, while desloratadine exhibited quick and complete dissolution across all pre- and post-surgery conditions [1].

Physicochemical characterization Formulation development Solubility

Loratadine Hydrochloride (CAS 444995-23-7): Recommended Procurement and Application Scenarios Based on Quantified Evidence


API Procurement for Pregnancy-Category-B Oral Antihistamine Formulations

Loratadine hydrochloride (FDA Pregnancy Category B) should be prioritized over desloratadine (Category C) for formulations intended for use in women of childbearing potential or where pregnancy exposure may occur [1]. With 2,147 exposed pregnancies studied without evidence of increased major malformation risk, loratadine represents the most extensively characterized second-generation antihistamine for gestational safety . This regulatory and safety database differentiation supports loratadine hydrochloride as the preferred API for prenatal-compatible allergy formulations.

Formulation Development Requiring Prodrug Metabolic Activation Strategy

Loratadine hydrochloride should be selected when a prodrug approach is desired, wherein the parent compound undergoes first-pass hepatic metabolism via CYP3A4 and CYP2D6 to generate the active metabolite desloratadine [1]. This metabolic activation pathway yields a distinct pharmacokinetic profile with loratadine half-life of 8 hours (range 3–20 hours) and desloratadine half-life of 28 hours (range 9–92 hours), providing sustained 24-hour efficacy from a once-daily dose . This prodrug characteristic is unique among second-generation antihistamines and may be exploited for formulations targeting once-daily dosing with prolonged duration of action.

QC Analytical Method Development and Stability-Indicating Testing

Loratadine hydrochloride procurement for analytical method validation and quality control applications is supported by established stability-indicating RP-HPLC methods capable of separating loratadine from eight structurally related compounds and degradation products within 20 minutes [1]. Validated LC methods achieve impurity recovery in the 85–115% range with LOQ values from 0.044–0.088 μg/mL for specified impurities . This well-characterized impurity profile and availability of pharmacopoeial reference standards (USP, BP) make loratadine hydrochloride an ideal candidate for QC laboratory use and analytical method transfer activities.

Formulation Development for Standard Gastric pH Conditions (Non-Elevated pH Populations)

Loratadine hydrochloride exhibits pronounced pH-dependent solubility with approximately 2,000-fold solubility decrease from pH 1 to 7 [1]. While this property creates absorption vulnerability in elevated gastric pH conditions (e.g., post-bariatric surgery, PPI co-administration), it enables predictable dissolution and absorption in standard gastric pH (pH 1–2) populations [1]. Procurement for immediate-release tablet formulations intended for the general adult population with normal gastric acid secretion is therefore appropriate, whereas alternative APIs (e.g., desloratadine) should be considered for formulations targeting patient populations with altered gastric physiology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Loratadine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.